molecular formula C15H15NO3 B13360695 Methyl N-(4-hydroxyphenyl)-N-phenylglycinate

Methyl N-(4-hydroxyphenyl)-N-phenylglycinate

Cat. No.: B13360695
M. Wt: 257.28 g/mol
InChI Key: ZXMMSYULNVZCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-hydroxyphenyl)-N-phenylglycinate is an organic compound that belongs to the class of glycinates. It is characterized by the presence of a methyl ester group, a phenyl group, and a hydroxyphenyl group attached to a glycine backbone. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(4-hydroxyphenyl)-N-phenylglycinate typically involves the reaction of glycine derivatives with phenolic compounds. One common method includes the esterification of glycine with methanol in the presence of an acid catalyst, followed by the reaction with 4-hydroxyphenyl and phenyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as sulfuric acid or hydrochloric acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions: Methyl N-(4-hydroxyphenyl)-N-phenylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl N-(4-hydroxyphenyl)-N-phenylglycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-(4-hydroxyphenyl)-N-phenylglycinate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it acts as a nitrification inhibitor by interfering with the activity of ammonia-oxidizing bacteria and archaea. This inhibition is mediated through the modulation of auxin signaling pathways, leading to changes in root architecture and nitrogen uptake .

Comparison with Similar Compounds

Uniqueness: Methyl N-(4-hydroxyphenyl)-N-phenylglycinate is unique due to its dual functionality as both a nitrification inhibitor and a modulator of root system architecture. This dual role makes it particularly valuable in agricultural applications, where it can enhance plant growth while reducing nitrogen loss .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 2-(N-(4-hydroxyphenyl)anilino)acetate

InChI

InChI=1S/C15H15NO3/c1-19-15(18)11-16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10,17H,11H2,1H3

InChI Key

ZXMMSYULNVZCLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(C1=CC=CC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.